molecular formula C8H12FN3O2 B12819967 tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate

tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate

Cat. No.: B12819967
M. Wt: 201.20 g/mol
InChI Key: ZRIGANYWEOWTHL-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate is a fluorinated imidazole derivative featuring a tert-butyl carbamate group. This compound is of interest in medicinal and synthetic chemistry due to the imidazole ring's role in bioactivity and the tert-butyl carbamate moiety's utility as a protecting group for amines.

Properties

Molecular Formula

C8H12FN3O2

Molecular Weight

201.20 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13)

InChI Key

ZRIGANYWEOWTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(NC=N1)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the imidazole core.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the tert-butyl group: This step involves the reaction of the imidazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing the binding affinity to the target. The tert-butyl group can provide steric hindrance, influencing the selectivity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following tert-butyl carbamate derivatives are selected for comparison based on shared functional groups or structural motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate (Target) C₈H₁₂FN₃O₂ 213.20 Imidazole 5-Fluoro, tert-butyl carbamate
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine 5-Fluoro, 4-hydroxy, 6-methyl
tert-Butyl-(2-(aminooxy)ethyl) carbamate C₇H₁₆N₂O₃ 176.21 Ethyl linker Aminooxy group
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate C₁₈H₂₉ClIN₅O₃ 556.81 Cyclohexyl-pyrimidine 2-Chloro-5-iodopyrimidinyl, methoxy

Key Observations:

  • Core Heterocycle: The target compound’s imidazole ring differs from pyrimidine-based analogs (e.g., ), impacting electronic properties and hydrogen-bonding capabilities.
  • Substituents: Fluorine at position 5 (target) vs. pyrimidine derivatives with hydroxy or halogen substituents (e.g., 2-chloro-5-iodo in ). These variations influence reactivity and biological target affinity.
  • Molecular Weight: The target compound (213.20 g/mol) is lighter than pyrimidine analogs (257.26–556.81 g/mol), suggesting differences in solubility and bioavailability.

Physicochemical Properties

  • Solubility: The imidazole core (target) is more polar than pyrimidine derivatives, enhancing aqueous solubility compared to tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate .
  • Stability: The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions, critical for protecting amines during synthesis .

Research Findings and Challenges

  • Reactivity: Fluorine in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in pyrimidine derivatives .
  • Synthetic Challenges: Stereochemical complexity in cyclohexyl-pyrimidine derivatives () contrasts with the simpler imidazole synthesis, highlighting scalability differences .

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